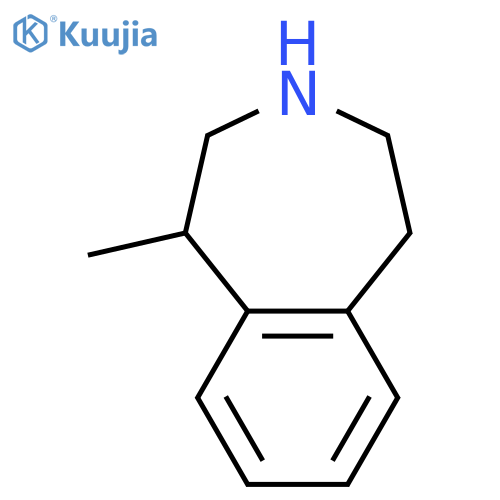Cas no 929297-55-2 (Dechloro Lorcaserin (>50% ee))

Dechloro Lorcaserin (>50% ee) structure
商品名:Dechloro Lorcaserin (>50% ee)
Dechloro Lorcaserin (>50% ee) 化学的及び物理的性質
名前と識別子
-
- Dechloro Lorcaserin
- 5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
- Dechloro rec-Lorcaserin
- SCHEMBL174589
- 929297-55-2
- 2127411-91-8
- Dechloro Lorcaserin (>50per cent ee)
- YAA26624
- 1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine hydrochloride
- 2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine Hydrochloride
- 2,3,4,5-Tetrahydro-1-methyl-1H-3-benzazepine HCl
- Dechloro Lorcaserin (>50% ee)
-
- インチ: InChI=1S/C11H15N.ClH/c1-9-8-12-7-6-10-4-2-3-5-11(9)10;/h2-5,9,12H,6-8H2,1H3;1H
- InChIKey: SEGGVTVKGUXISN-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 197.0971272Da
- どういたいしつりょう: 197.0971272Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 144
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
Dechloro Lorcaserin (>50% ee) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D226580-10mg |
Dechloro Lorcaserin (>50% ee) |
929297-55-2 | 10mg |
$ 184.00 | 2023-04-17 | ||
| Enamine | EN300-7841732-0.05g |
(1R)-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine |
929297-55-2 | 95.0% | 0.05g |
$2755.0 | 2025-03-21 | |
| A2B Chem LLC | AW53990-25mg |
1H-3-Benzazepine, 2,3,4,5-tetrahydro-1-methyl-, (1R)- |
929297-55-2 | 25mg |
$963.00 | 2024-07-18 | ||
| A2B Chem LLC | AW53990-10mg |
1H-3-Benzazepine, 2,3,4,5-tetrahydro-1-methyl-, (1R)- |
929297-55-2 | 10mg |
$738.00 | 2024-07-18 | ||
| TRC | D226580-25mg |
Dechloro Lorcaserin (>50% ee) |
929297-55-2 | 25mg |
$ 402.00 | 2023-04-17 | ||
| TRC | D226580-50mg |
Dechloro Lorcaserin (>50% ee) |
929297-55-2 | 50mg |
$ 752.00 | 2023-04-17 | ||
| TRC | D226580-100mg |
Dechloro Lorcaserin (>50% ee) |
929297-55-2 | 100mg |
$ 1455.00 | 2023-09-08 |
Dechloro Lorcaserin (>50% ee) 関連文献
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
929297-55-2 (Dechloro Lorcaserin (>50% ee)) 関連製品
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
